4-METHYL-3-NITRO-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-Methyl-3-nitro-N-(2-phenoxyethyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group, a nitro group, and a phenoxyethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-N-(2-phenoxyethyl)benzene-1-sulfonamide typically involves multiple steps:
Phenoxyethylation: The phenoxyethyl group is attached through a nucleophilic substitution reaction involving phenoxyethyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-N-(2-phenoxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, forming new sulfonamide derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Nucleophiles: Phenoxyethyl bromide for phenoxyethylation.
Major Products
Reduction: 4-Methyl-3-amino-N-(2-phenoxyethyl)benzene-1-sulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-nitro-N-(2-phenoxyethyl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-N-(2-phenoxyethyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-Methyl-3-nitro-N-(2-phenoxyethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenoxyethyl group differentiates it from other sulfonamides, potentially enhancing its pharmacological properties .
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-12-7-8-14(11-15(12)17(18)19)23(20,21)16-9-10-22-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFHWFHPKNXGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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